Tylophorinidine

Vue d'ensemble

Description

La tylophorinidine est un alcaloïde phénanthroindolizidinique dérivé de la plante Tylophora indica, qui appartient à la famille des Asclepiadaceae . Ce composé a suscité un intérêt considérable en raison de ses diverses activités biologiques, notamment immunosuppressives, antitumorales, antibactériennes, antifongiques et anti-amibiennes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La tylophorinidine peut être synthétisée par diverses méthodes, notamment l'isolement des parties aériennes (feuilles et tiges) de Tylophora indica . Le processus d'isolement implique des techniques chromatographiques et spectroscopiques . De plus, des méthodes de production biotechnologique, telles que l'induction de racines poilues médiée par Agrobacterium rhizogenes et leur culture en suspension liquide, ont été utilisées pour maximiser la biomasse et la production de this compound .

Méthodes de production industrielle

La production industrielle de this compound reste une tâche difficile en raison de la complexité de sa synthèse et de la nécessité de protocoles d'extraction efficaces . La technique de macération a été identifiée comme une méthode viable et efficace pour extraire la this compound .

Analyse Des Réactions Chimiques

Types de réactions

La tylophorinidine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Ces réactions sont cruciales pour modifier le composé afin d'améliorer ses activités biologiques ou pour créer des dérivés aux propriétés améliorées.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant la this compound comprennent les agents oxydants, les agents réducteurs et divers catalyseurs . Les conditions spécifiques de ces réactions dépendent du résultat souhaité, tels que la température, la pression et le choix du solvant.

Principaux produits formés

Les principaux produits formés à partir des réactions de la this compound comprennent ses formes oxydées et réduites, ainsi que divers dérivés substitués . Ces produits sont souvent étudiés pour leurs activités biologiques améliorées et leurs applications thérapeutiques potentielles.

Applications de la recherche scientifique

Chimie: Utilisé comme précurseur pour la synthèse d'autres composés biologiquement actifs.

Biologie: Étudié pour ses effets sur les processus cellulaires et son potentiel en tant qu'outil pour comprendre les mécanismes biologiques.

Médecine: Enquêté pour ses propriétés antitumorales, antibactériennes, antifongiques et anti-amibiennes.

Industrie: Applications potentielles dans le développement de nouveaux produits pharmaceutiques et agrochimiques.

Mécanisme d'action

La this compound exerce ses effets par le biais de diverses cibles moléculaires et voies . Il a été démontré qu'il diminue rapidement la cycline D1, réduit la biosynthèse des protéines et prévient la prolifération des cellules musculaires lisses vasculaires in vitro . Ces actions contribuent à ses effets antiprolifératifs sur les cellules cancéreuses et à son potentiel en tant qu'agent anticancéreux .

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other biologically active compounds.

Biology: Studied for its effects on cellular processes and its potential as a tool for understanding biological mechanisms.

Medicine: Investigated for its antitumor, antibacterial, antifungal, and antiamoebic properties.

Industry: Potential applications in the development of new pharmaceuticals and agrochemicals.

Mécanisme D'action

Tylophorinidine exerts its effects through various molecular targets and pathways . It has been shown to rapidly diminish cyclin D1, reduce protein biosynthesis, and prevent vascular smooth muscle cell proliferation in vitro . These actions contribute to its antiproliferative effects in cancer cells and its potential as an anticancer agent .

Comparaison Avec Des Composés Similaires

La tylophorinidine est étroitement liée à d'autres alcaloïdes phénanthroindolizidiniques, tels que la tylophorine et la tylophorinine . Ces composés partagent des structures et des activités biologiques similaires, mais diffèrent par leurs propriétés chimiques spécifiques et leurs mécanismes d'action . La this compound est unique en raison de ses cibles moléculaires et voies spécifiques, qui contribuent à ses effets biologiques distincts .

Liste des composés similaires

- Tylophorine

- Tylophorinine

- O-méthyl this compound

- Septicine

Activité Biologique

Tylophorinidine, a phenanthroindolizidine alkaloid derived from the plant Tylophora indica, exhibits a diverse range of biological activities, particularly in anticancer, antiviral, and antimicrobial contexts. This article explores the compound's biological activity based on various research findings, including case studies and detailed data tables.

Overview of this compound

This compound is one of several alkaloids found in Tylophora indica, a medicinal herb known for its therapeutic properties. The compound has garnered attention for its potential in cancer treatment and its ability to modulate various biological pathways.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.

- Cytotoxicity : this compound exhibits significant cytotoxic effects against cancer cells. For instance, it has been reported to inhibit the growth of Lactobacillus leichmannii cells with an IC value of 40 µM .

- Inhibition of Key Enzymes : The compound significantly inhibits dihydrofolate reductase (DHFR), a critical enzyme in cancer chemotherapy, with an IC value of 32 µM . This inhibition is indicative of its potential use as an antitumor agent.

- Cell Cycle Arrest : this compound induces G1 phase arrest in cancer cells, which is crucial for preventing tumor growth and progression .

Case Studies

- Triple-Negative Breast Cancer (TNBC) : In a study involving TNBC spheroids, O-methylthis compound (a derivative) demonstrated superior anti-growth effects compared to paclitaxel, reducing spheroid growth by 40% .

- Apoptotic Induction : Research indicates that this compound can regulate apoptosis-related genes, enhancing its efficacy when combined with other chemotherapeutics like doxorubicin .

Antiviral Activity

This compound has shown promising antiviral properties against several viral strains.

| Viral Strain | EC | Selective Index (SI) |

|---|---|---|

| SARS-CoV (human coronavirus) | 18 nM | 88 |

| FIPV (Feline coronavirus) | 62 nM | >100 |

| HCoV-OC43 (human coronavirus) | 68-78 nM | 46 to >100 |

The compound's ability to inhibit viral replication suggests its potential application in treating viral infections .

Antimicrobial Activity

This compound also exhibits significant antibacterial and antifungal properties.

- Antibacterial Activity : Studies have demonstrated that this compound possesses potent activity against various bacterial strains, showing effectiveness at lower concentrations compared to standard antibiotics .

- Antifungal Activity : The compound has been tested against fungi such as Aspergillus niger and demonstrated significant antifungal activity .

Summary of Biological Activities

The following table summarizes the biological activities associated with this compound:

Propriétés

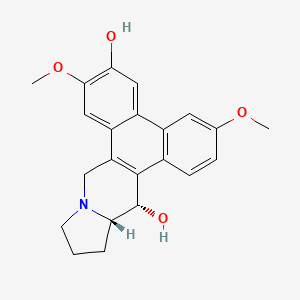

IUPAC Name |

(13aS,14S)-3,7-dimethoxy-9,11,12,13,13a,14-hexahydrophenanthro[10,9-f]indolizine-6,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23NO4/c1-26-12-5-6-13-14(8-12)15-9-19(24)20(27-2)10-16(15)17-11-23-7-3-4-18(23)22(25)21(13)17/h5-6,8-10,18,22,24-25H,3-4,7,11H2,1-2H3/t18-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFIDYCYVJWPPL-PGRDOPGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C3=C(CN4CCCC4C3O)C5=CC(=C(C=C52)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C3=C(CN4CCC[C@H]4[C@H]3O)C5=CC(=C(C=C52)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20186239 | |

| Record name | Tylophorinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32523-69-6 | |

| Record name | Tylophorinidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032523696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tylophorinidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20186239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.